molecular formula C4H11P B1582533 Diethylphosphine CAS No. 627-49-6

Diethylphosphine

Cat. No. B1582533
CAS RN: 627-49-6
M. Wt: 90.1 g/mol
InChI Key: VZZJVOCVAZHETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylphosphine is an organophosphorus compound with the formula (C2H5)2PH . It is a popular reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . It is a colorless liquid and is used as a ligand in various coupling reactions .


Synthesis Analysis

The compound was probably prepared in the 1850s by combining phosphorus trichloride and ethanol . It arises as follows: PCl3 + 3 C2H5OH → (C2H5O)2P(O)H + 2 HCl + C2H5Cl . Under similar conditions but in the presence of base, triethyl phosphite results .


Molecular Structure Analysis

The molecule of Diethylphosphine is tetrahedral . The empirical formula is C4H11P and the molecular weight is 90.10 . The SMILES string is CCPCC .


Chemical Reactions Analysis

Diethyl phosphite can add across unsaturated groups via a hydrophosphonylation reaction . It adds to aldehydes in a manner similar to the Abramov reaction . It can also add to imines in the Pudovik reaction and Kabachnik–Fields reaction .


Physical And Chemical Properties Analysis

Diethylphosphine is a liquid with a density of 0.782 g/mL at 25 °C . It is suitable for various coupling reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Scientific Research Applications

  • Green Chemistry and Solventless Reactions Diethylphosphine has been utilized in environmentally-friendly chemical reactions. For instance, it has been used along with calcium oxide as a basic promoter for the regio- and chemoselective hydrophosphonylation of unsaturated systems under solventless conditions. This process highlights the potential of diethylphosphine in green chemistry applications (Martínez-Castro et al., 2010).

  • Organic Synthesis and Alkaloid Production Diethylphosphine has been employed in the synthesis of complex organic molecules, such as the alkaloid horsfiline. Researchers have used diethylphosphine oxide in radical-based synthetic approaches, highlighting its role in facilitating challenging chemical transformations (Murphy et al., 2005).

  • Dendrimer Synthesis and Catalysis Radical additions of diethylphosphine have been key in preparing dendrimers based on polyhedral oligosilsesquioxane cores. These dendrimers have shown potential as ligands in catalytic processes like hydroformylation of oct-1-ene (Ropartz et al., 2002).

  • Polymer Science The effects of diethylphosphine oxide on various polydimethylvinylsiloxanes have been studied, revealing insights into high-temperature reactions and potential applications in polymer science (Zhdanov et al., 1984).

  • Chiral Diphosphine Formation Diethylphosphine has been used in platinum-catalyzed hydrophosphination reactions to produce chiral diphosphines. This showcases its role in creating complex, chiral chemical structures (Kováčik et al., 2006).

  • Synthesis of Tertiary (Amino) Phosphines Diethylphosphine has facilitated the high-yield synthesis of tertiary (amino) phosphines, highlighting its usefulness in synthesizing nitrogen-containing phosphorus compounds (Hussain et al., 1988).

  • Study of Gas Phase Molecules Research involving diethylphosphine sulfide has contributed to understanding the stability of gas-phase molecules like thioxophosphane and its tautomers, adding to the knowledge of phosphorus chemistry (Wong et al., 1992).

  • Organolanthanide-Catalyzed Polymerization Diethylphosphine has been investigated as a chain-transfer agent in organolanthanide-mediated olefin polymerization, showcasing its potential in the field of polymer chemistry (Kawaoka & Marks, 2005).

  • C−C and C−H Activation Studies Research on diethylphosphine derivatives has provided insights into C−C and C−H bond activation, important in the field of organometallic chemistry (Gandelman et al., 1997).

  • Chemical Reactions with Carbon Tetrachloride Investigations of the reaction between diethylphosphine and carbon tetrachloride have provided valuable data on phosphorus chemistry, particularly in the context of organophosphorus compounds (Majewski, 1993).

  • Synthesis of Indolones Diethylphosphine oxide has been used to synthesize indolones, showcasing its role in facilitating organic synthesis in water, a more environmentally friendly medium (Khan et al., 2003).

  • Electrochemical Reduction of CO2 Small organophosphine dendrimers containing diethylphosphine have been synthesized and used in catalyzing the electrochemical reduction of CO2, indicating its potential in addressing environmental challenges (Miedaner et al., 1994).

Safety And Hazards

Diethylphosphine is classified as a Pyrophoric liquid (Category 1), which means it catches fire spontaneously if exposed to air . It is also harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

diethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJVOCVAZHETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCPCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211764
Record name Phosphine, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylphosphine

CAS RN

627-49-6
Record name Phosphine, diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylphosphine
Reactant of Route 2
Diethylphosphine
Reactant of Route 3
Diethylphosphine
Reactant of Route 4
Diethylphosphine
Reactant of Route 5
Diethylphosphine
Reactant of Route 6
Diethylphosphine

Citations

For This Compound
596
Citations
WE Hatfield, JT Yoke III - Inorganic Chemistry, 1962 - ACS Publications
… The 20.0 pressure-composition phase diagrams for the diethylphosphine systems with zinc chloride and cobaltill) chloride and bromide are shown in Fig. Liquid diethylphosphine also …
Number of citations: 18 pubs.acs.org
W Hewertson, HR Watson - Journal of the Chemical Society (Resumed …, 1962 - pubs.rsc.org
Most of the reported preparations of bidentate tertiary phosphines are based on the reaction: where R= alkyl or aryl, M= alkali metal, X= halogen, and n= 1 4. The metal …
Number of citations: 269 pubs.rsc.org
TA Khan, R Tripoli, JJ Crawford, CG Martin… - Organic …, 2003 - ACS Publications
Indolones are prepared in excellent yield at 80 C in water by radical reaction (aryl radical formation, hydrogen atom abstraction, cyclization, and rearomatization) mediated by the …
Number of citations: 98 pubs.acs.org
FA Hart, FG Mann - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
The diphosphine (VIII), when warmed with ethylene dibromide (one equivalent), reacted vigorously giving a solid product, which on recrystallisation furnished 1: 1: 4: 4-tetraethylethylene…
Number of citations: 17 pubs.rsc.org
HR Hays - The Journal of Organic Chemistry, 1968 - ACS Publications
… the yields of diethylphosphine oxide shown in Table III. … of Diethylphosphine Oxide.—Upon heating of neat samples ofdiethylphosphine oxide, slow decomposition to diethylphosphine …
Number of citations: 142 pubs.acs.org
BD Dombek - The Journal of Organic Chemistry, 1978 - ACS Publications
Using the same reagents (diethylphosphine and methyl vinyl ether) and a radical initiator, the reaction is regioselec-tive for the opposite addition product, diethyl (2-methoxy-ethyl) …
Number of citations: 42 pubs.acs.org
J Chatt, FA Hart, DT Rosevear - Journal of the Chemical Society …, 1961 - pubs.rsc.org
By J. CHATT, FA HART, and DT ROSEVEAR. o-Phenylenebisdiethylphosphine reacts with finely divided cobalt, nickel, and palladium at about 200” to form zerovalent complexes of …
Number of citations: 22 pubs.rsc.org
O Delacroix, AC Gaumont - Current Organic Chemistry, 2005 - ingentaconnect.com
… Methylvinylether (in excess) was hydrophosphinated using diethylphosphine 32a under AIBN activation [17]. After 2 h at 80 C, product 43 was obtained in 64% yield. Only the -adduct …
Number of citations: 174 www.ingentaconnect.com
RG Hayter, FS Humiec - Inorganic Chemistry, 1963 - ACS Publications
… Diethylphosphine and ethylphenylphosphine react with palladium halides and with [PdCl2(PR3')]2 (R' = … have investigated the conditions under which analogous compounds may be …
Number of citations: 49 pubs.acs.org
P Rigo, M Bressan - Inorganic Chemistry, 1972 - ACS Publications
… ondary phosphines, we have reinvestigated the reaction of nickel(II) salts with diethylphosphine (DEP). We report here the preparation of four- and five-coordinate complexes [Ni(DEP)…
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.